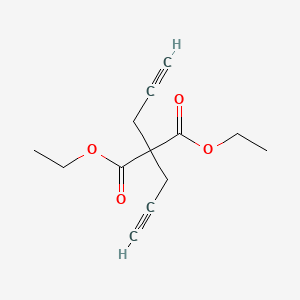

Diethyl 2,2-di(prop-2-yn-1-yl)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2-bis(prop-2-ynyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h1-2H,7-10H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZCCWFBKBDURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#C)(CC#C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40921-05-9 | |

| Details | Compound: Propanedioic acid, 2,2-di-2-propyn-1-yl-, 1,3-diethyl ester, homopolymer | |

| Record name | Propanedioic acid, 2,2-di-2-propyn-1-yl-, 1,3-diethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40921-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50282874 | |

| Record name | diethyl diprop-2-yn-1-ylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-88-5 | |

| Record name | NSC49377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC28576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl diprop-2-yn-1-ylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2,2 Di Prop 2 Yn 1 Yl Malonate

Precursor Chemistry and Starting Material Considerations

The synthesis of Diethyl 2,2-di(prop-2-yn-1-yl)malonate is fundamentally dependent on the specific reactivity of its primary precursors: a malonic ester and a propargylating agent. The most common starting materials are diethyl malonate and a propargyl halide, such as propargyl bromide.

Diethyl malonate, the diethyl ester of malonic acid, is a crucial starting material for a class of reactions known as the malonic ester synthesis. libretexts.org Its structure is characterized by a central methylene (B1212753) group (-CH₂-) flanked by two carbonyl groups (-C(=O)-). wikipedia.org This unique arrangement significantly increases the acidity of the α-hydrogens (pKa ≈ 13), making them susceptible to removal by a moderately strong base. libretexts.orglibretexts.org This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile. libretexts.orglibretexts.org

The choice of base is critical to the success of the synthesis. Sodium ethoxide (NaOEt) is frequently used in an ethanol (B145695) solvent. libretexts.org The use of an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) is a standard practice to prevent unwanted transesterification reactions. libretexts.org Other bases, such as potassium carbonate, can also be employed, often in conjunction with different solvent systems. nih.gov

The second key precursor is the alkylating agent, which provides the prop-2-yn-1-yl groups. Propargyl halides, like propargyl bromide, are common electrophiles used for this purpose. These reagents readily participate in SN2 reactions with nucleophiles like the diethyl malonate enolate. libretexts.orglibretexts.org

| Precursor | IUPAC Name | CAS Number | Chemical Formula | Molar Mass |

| Diethyl malonate | Diethyl propanedioate | 105-53-3 wikipedia.org | C₇H₁₂O₄ wikipedia.org | 160.17 g/mol wikipedia.org |

| Propargyl bromide | 3-Bromopropyne | 106-96-7 | C₃H₃Br | 118.96 g/mol |

Established Synthetic Routes to this compound

The primary method for synthesizing the title compound is through the nucleophilic substitution reaction on a malonate scaffold.

Alkylation Strategies on Malonate Scaffolds

Alkylation of the diethyl malonate enolate with an alkyl halide is a well-established method for forming new carbon-carbon bonds at the α-position. libretexts.org This reaction is subject to the typical constraints of SN2 reactions, favoring primary alkyl halides like propargyl bromide. libretexts.orglibretexts.org

The initial step in the synthesis involves the formation of a mono-substituted malonic ester. libretexts.org Treatment of diethyl malonate with one equivalent of a base, such as sodium ethoxide, generates the corresponding enolate ion. libretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction to displace the bromide ion. libretexts.org This first alkylation step yields Diethyl 2-(prop-2-yn-1-yl)malonate, also known as diethyl propargylmalonate. chemspider.comnih.gov

| Intermediate | IUPAC Name | CAS Number | Chemical Formula | Molar Mass |

| Diethyl propargylmalonate | Diethyl 2-(prop-2-yn-1-yl)propanedioate | 17920-23-9 chemspider.com | C₁₀H₁₄O₄ chemspider.com | 198.22 g/mol nih.gov |

A key feature of the malonic ester synthesis is that the monoalkylated product, diethyl propargylmalonate, still possesses one acidic α-hydrogen. libretexts.org Consequently, the alkylation process can be repeated. The introduction of a second equivalent of base will deprotonate the mono-propargylated ester, forming a new enolate. This enolate can then react with a second equivalent of propargyl bromide to furnish the dialkylated product, this compound. libretexts.org This dialkylation is analogous to the synthesis of other disubstituted malonates, such as diethyl diethylmalonate. wikipedia.org

| Final Product | IUPAC Name | CAS Number | Chemical Formula | Molar Mass |

| This compound | Diethyl 2,2-di(prop-2-yn-1-yl)propanedioate | 824-03-3 | C₁₃H₁₆O₄ | 236.26 g/mol |

The most direct route to this compound is a one-pot, sequential dialkylation. This process involves reacting diethyl malonate with at least two equivalents of base and two equivalents of propargyl bromide. The reaction proceeds stepwise: the first alkylation forms the mono-propargylated intermediate, which is immediately deprotonated and undergoes the second alkylation in the same reaction vessel to yield the final disubstituted product.

| Step | Reagents | Solvent | General Conditions |

| 1. Monoalkylation | Diethyl malonate, Base (e.g., NaOEt), Propargyl Bromide | Ethanol (for NaOEt) | Formation of the enolate followed by SN2 attack. libretexts.orglibretexts.org |

| 2. Dialkylation | Diethyl propargylmalonate, Base (e.g., NaOEt), Propargyl Bromide | Ethanol (for NaOEt) | Deprotonation of the mono-alkylated product followed by a second SN2 attack. libretexts.org |

Catalyst-Assisted Synthetic Approaches

To improve reaction efficiency, catalytic methods can be employed for the alkylation of malonic esters. Phase-transfer catalysis is a particularly relevant technique. This method facilitates the transfer of the enolate anion from an aqueous or solid phase to an organic phase where the alkylating agent is dissolved. google.com Catalysts such as tetraalkylammonium salts (e.g., tetrabutylammonium (B224687) bromide) are used to shuttle the anion across the phase boundary, often allowing for milder reaction conditions, shorter reaction times, and the use of bases like potassium carbonate in inert solvents. google.comgoogle.com

While not always applied directly to this specific malonate, broader research into propargylation reactions highlights other catalytic systems. Lewis acids like BF₃·Et₂O have been used to activate propargylic alcohols for substitution reactions. rsc.org Furthermore, transition metals, especially copper, have been utilized in various enantioselective propargylic substitution and alkylation reactions, demonstrating the potential for catalyst-driven innovations in this area. rsc.org These approaches point toward advanced strategies for synthesizing complex propargylated molecules. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key considerations include atom economy, the choice of solvents and reagents, and the potential for catalytic methods.

A standard laboratory synthesis involves the dialkylation of diethyl malonate with propargyl bromide, often using a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF). From a green chemistry perspective, this presents several areas for improvement. The use of NaH is problematic due to its hazardous nature and the production of flammable hydrogen gas.

A greener alternative involves replacing strong, hazardous bases with milder, safer options like potassium carbonate (K₂CO₃). phasetransfercatalysis.comrsc.org While weaker bases may require different reaction conditions to be effective, they significantly improve the safety profile of the synthesis. researchgate.net

Phase-transfer catalysis (PTC) represents a significant green chemistry strategy for this type of C-alkylation. phasetransfercatalysis.comrsc.org PTC can facilitate the reaction using milder bases like potassium carbonate in a biphasic system, potentially eliminating the need for anhydrous organic solvents. researchgate.netscribd.com This approach can improve reaction rates, reduce waste by minimizing the use of organic solvents, and simplify work-up procedures. phasetransfercatalysis.comrsc.org The use of solvent-free conditions, where possible, is another key principle of green chemistry that could be explored for this synthesis. rsc.orgresearchgate.net

The atom economy of the synthesis is another important metric. For the dialkylation of diethyl malonate with propargyl bromide, the theoretical atom economy can be calculated to assess how efficiently the atoms from the reactants are incorporated into the final product.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactants | Formula | Molar Mass (g/mol) | Product | Formula | Molar Mass (g/mol) | By-product | Formula | Molar Mass (g/mol) | Atom Economy (%) |

|---|---|---|---|---|---|---|---|---|---|

| Diethyl malonate + 2 Propargyl bromide + 2 NaH | C₇H₁₂O₄ + 2 C₃H₃Br + 2 NaH | 160.17 + 2(118.96) + 2(24.00) | This compound | C₁₃H₁₆O₄ | 236.26 | 2 NaBr + 2 H₂ | 2(102.89) + 2(2.02) | 52.98% |

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. The primary method reported for its synthesis is the C-alkylation of diethyl malonate. libretexts.org This reaction involves the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by a substitution reaction with an alkyl halide, in this case, propargyl bromide. libretexts.orglibretexts.orgmasterorganicchemistry.com

A key challenge in this synthesis is controlling the degree of alkylation. The initial mono-alkylation can be followed by a second alkylation to yield the desired dialkylated product. libretexts.orglibretexts.org Preventing the formation of mono-alkylated and other side products is a primary goal of optimization. organic-chemistry.orgreddit.com

Reported Synthesis Parameters: The literature describes the synthesis of this compound using sodium hydride (NaH) as the base in tetrahydrofuran (THF) at room temperature.

Table 2: Reported Reaction Conditions for this compound Synthesis

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Diethyl malonate, Propargyl bromide | NaH | THF | 25 | 12 | Not specified | researchgate.net |

| Diethyl malonate, Propargyl bromide | Not specified | Not specified | Not specified | Not specified | 83 | researchgate.net |

Key Optimization Parameters: Several factors can be adjusted to enhance the yield and selectivity of the dialkylation reaction.

Base: The choice of base is critical. Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) ensure complete deprotonation of the diethyl malonate, driving the reaction towards the enolate. reddit.comlibretexts.org However, milder bases like potassium carbonate can also be used, often in conjunction with phase-transfer catalysts, which can improve selectivity and simplify handling. phasetransfercatalysis.comresearchgate.net

Stoichiometry: The molar ratio of the reactants is crucial. To favor dialkylation, at least two equivalents of the alkylating agent (propargyl bromide) and the base must be used relative to the diethyl malonate. libretexts.org

Solvent: The solvent can influence the solubility of the reactants and the reactivity of the enolate. Aprotic polar solvents like THF or DMF are commonly used. phasetransfercatalysis.com

Temperature: The reaction temperature affects the reaction rate. While some reactions are performed at room temperature, others may require heating to proceed at a reasonable rate. researchgate.net However, higher temperatures can also lead to side reactions.

Catalyst: The use of a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can significantly improve reaction efficiency, especially when using solid bases like potassium carbonate. google.comresearchgate.net A patented process for other malonate alkylations suggests adding the PTC after the reaction has already proceeded to 50-80% conversion to achieve conversions greater than 98%. google.com

Table 3: Potential Optimization Strategies for Yield Enhancement

| Parameter | Condition to Vary | Expected Outcome | Rationale |

|---|---|---|---|

| Base | NaH vs. K₂CO₃/PTC | Improved safety and potentially higher selectivity | Avoids hazardous NaH; PTC can enhance reaction rate with milder bases. phasetransfercatalysis.comresearchgate.net |

| Solvent | THF vs. Toluene vs. DMF | Optimized reaction rate and yield | Solvent affects solubility and reactivity of the enolate. phasetransfercatalysis.com |

| Temperature | 0°C to Reflux | Balance between reaction rate and side product formation | Controls the kinetics of the alkylation steps. |

| Catalyst Loading | 0.1 mol% to 10 mol% | Cost-effective rate enhancement | Finding the minimum effective amount of PTC is crucial for industrial applications. phasetransfercatalysis.com |

Scale-Up Considerations for this compound Synthesis

Translating the laboratory synthesis of this compound to an industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Reagent and Reaction Safety: The use of sodium hydride (NaH) on a large scale is a significant safety concern. NaH is highly flammable and reacts violently with water, releasing hydrogen gas which is explosive. Managing the addition of NaH and the subsequent hydrogen evolution requires specialized equipment and protocols. A potential solution is to substitute NaH with a less hazardous base, such as potassium carbonate, which is a stable, easy-to-handle solid. phasetransfercatalysis.comrsc.org The use of phase-transfer catalysis can make this substitution viable for large-scale production. google.com

Process Efficiency and Work-up: The efficiency of the reaction, including reaction time and yield, is paramount for industrial production. While laboratory procedures may tolerate long reaction times, industrial processes aim for shorter cycle times. phasetransfercatalysis.com Optimization of temperature and catalyst loading can help achieve this.

The work-up and purification methods are also critical. Laboratory syntheses often rely on chromatographic purification. However, chromatography is generally not economically feasible for large-scale production due to high solvent consumption and low throughput. organic-chemistry.org Therefore, developing a process that yields a product of sufficient purity to be isolated by crystallization or distillation is highly desirable. For similar malonate alkylations, distillation has been mentioned as a viable purification method. google.com

Waste Management: A scalable process must also consider waste management. The use of PTC can reduce the amount of organic solvent waste. phasetransfercatalysis.com If aqueous bases are used, the resulting salt-containing aqueous streams must be treated.

Table 4: Scale-Up Challenges and Potential Solutions

| Challenge | Laboratory Method | Scale-Up Solution | Rationale |

|---|---|---|---|

| Reagent Safety | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) with Phase-Transfer Catalyst (PTC) | Eliminates the hazards associated with NaH and hydrogen gas evolution. phasetransfercatalysis.comresearchgate.net |

| Purification | Column Chromatography | Crystallization or Vacuum Distillation | More economical and scalable methods for product isolation. google.com |

| Solvent Use | Anhydrous organic solvents (e.g., THF) | Minimize solvent volume; explore solvent-free or biphasic systems with PTC. | Reduces cost and environmental impact of the process. rsc.org |

| Heat Management | External heating/cooling bath | Jacketed reactors with precise temperature control | Ensures consistent reaction conditions and prevents thermal runaways in exothermic steps. |

Advanced Chemical Reactivity and Transformation Pathways of Diethyl 2,2 Di Prop 2 Yn 1 Yl Malonate

Reactions Involving the Terminal Alkyne Moieties

The presence of two independent terminal alkyne groups is the defining feature of diethyl 2,2-di(prop-2-yn-1-yl)malonate's reactivity. These moieties can react either independently or in concert, leading to a wide array of products through cycloadditions, coupling reactions, and various cyclization strategies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The terminal alkynes of this compound are ideal substrates for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." google.com This reaction provides an efficient and highly regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. Given the difunctional nature of the malonate, it can be used to synthesize molecules with two triazole rings, making it a useful cross-linking agent or a scaffold for more complex structures. google.com

This reactivity is fundamental to its use as a building block in the synthesis of polymers and dendrimers, where the multiple reactive sites facilitate the creation of branched or cross-linked frameworks. google.com The resulting bis-triazole compounds are key intermediates in the development of novel chemical entities. For example, the synthesis of various spirooxindole-triazole and other heterocyclic derivatives often relies on the initial [3+2] cycloaddition reaction between an azide (B81097) and an alkyne to form the stable triazole core. nih.govorganic-chemistry.org

Palladium-Mediated Coupling Reactions (e.g., Sonogashira, Heck-type)

The terminal alkyne groups readily participate in palladium-mediated cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide.

Research has demonstrated the successful Sonogashira coupling of this compound with aryl iodides. beilstein-journals.org In a typical procedure, the reaction is catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a copper(I) co-catalyst like copper(I) iodide. beilstein-journals.org This transformation serves as a powerful method for extending the molecular framework by introducing aromatic substituents onto the propargyl arms. beilstein-journals.org

Table 1: Example of Sonogashira Coupling with this compound beilstein-journals.org

| Aryl Halide | Catalyst System | Solvent/Base | Product |

|---|---|---|---|

| Iodobenzene (B50100) | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine (B44863) / N,N-Dimethylformamide | Diethyl 2,2-bis(3-phenylprop-2-yn-1-yl)malonate |

While specific examples of Heck-type reactions involving this compound are not extensively detailed, the broader class of malonate esters is known to participate in palladium-catalyzed arylation with aryl halides, demonstrating the general utility of these substrates in C-C bond formation.

Intramolecular Cyclization Reactions and Annulation Strategies

The dual alkyne functionality of this compound and its derivatives makes them excellent precursors for intramolecular cyclization and annulation reactions, leading to the formation of spirocyclic and fused-ring systems. These transformations can be promoted by various catalytic systems.

Transition metals, particularly gold and platinum, are effective catalysts for the intramolecular cyclization of 1,6-diynes like this compound derivatives. beilstein-journals.org Gold(I) catalysts, for instance, have been used to efficiently synthesize spirobislactones from the corresponding 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid. beilstein-journals.org The gold catalyst activates the alkyne, promoting a cyclization cascade that yields complex polycyclic structures under mild conditions. beilstein-journals.org

Platinum(II) chloride has also been shown to catalyze the 6-exo-dig cyclization of related propargyl-substituted malonate enol ethers. In this process, the platinum catalyst activates an alkyne moiety, which is then attacked by the enol ether in an intramolecular fashion to generate chromene derivatives as single regioisomers.

Table 2: Examples of Transition Metal-Catalyzed Cyclizations of Malonate Diyne Derivatives

| Substrate Type | Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | Gold(I) Chloride | Cyclization | 3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones | beilstein-journals.org |

| Propargyl-substituted malonate enol ether | Platinum(II) Chloride (PtCl₂) | 6-exo-dig cyclization | Chromene derivatives |

Lewis acids can also mediate the cyclization of dipropargyl malonate systems. For example, treatment of certain dipropargyl malonate derivatives with silver trifluoromethanesulfonate (B1224126) (AgOTf) has been shown to yield bicyclic products. The Lewis acid activates one of the alkyne groups, facilitating an intramolecular nucleophilic attack by the other propargyl group or a related functional moiety. This strategy can lead to a 6-exo-trig Mukaiyama-type intramolecular alkylation, followed by proton loss to afford bicyclic enol products as single regioisomers.

Electrophilic cyclization is a powerful method for constructing halogenated heterocyclic compounds from unsaturated precursors. This reaction typically involves the activation of an alkyne by an electrophile (e.g., I₂, Br₂), which induces a nucleophilic attack from a nearby moiety to form a ring. For substrates like this compound, this would involve the intramolecular attack of one alkyne onto the intermediate formed by the electrophilic activation of the other. While this reaction pathway is well-established for many 1,6-diynes, specific literature detailing the electrophilic cyclization of this compound itself is not extensively documented in the surveyed sources. However, the general mechanism would be expected to proceed via an initial halonium ion formation, followed by an endo- or exo-dig cyclization to yield functionalized dihydropentalene or related bicyclic systems.

Hydration and Hydroamination Reactions of the Alkynes

The terminal alkyne groups of this compound are susceptible to hydration and hydroamination reactions, which are fundamental transformations for the synthesis of carbonyl compounds and enamines, respectively.

Hydration: The addition of water across the carbon-carbon triple bond, typically catalyzed by mercury(II) salts in acidic media (a reaction known as the Kucherov reaction), would convert the alkyne functionalities into methyl ketone groups. The reaction proceeds via an initial enol intermediate which rapidly tautomerizes to the more stable keto form. For this compound, a stepwise or double hydration can be envisioned, leading to the formation of mono- or diketone products. The general transformation is as follows:

Step 1 (Mono-hydration): One alkyne group reacts to form a ketone.

Step 2 (Di-hydration): The second alkyne group undergoes hydration.

Modern, more environmentally benign methods often employ gold or platinum catalysts to achieve the same transformation. The specific conditions, such as catalyst choice and reaction time, can be tuned to favor either mono- or di-hydrated products.

Hydroamination: The addition of an N-H bond from an amine across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals (e.g., gold, titanium, ruthenium) or strong bases. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst system and the substrate. For terminal alkynes like those in this compound, intermolecular hydroamination with primary or secondary amines typically yields enamines or imines after tautomerization. Intramolecular variations of this reaction are also powerful tools for constructing nitrogen-containing heterocyclic compounds.

| Reaction Type | Reagents/Catalysts | Expected Product Type |

| Hydration (Kucherov) | HgSO₄, H₂SO₄, H₂O | Methyl Ketone |

| Hydration (Modern) | Au(I)/Au(III) or Pt(II) catalysts, H₂O | Methyl Ketone |

| Hydroamination | Transition metal catalysts (Au, Ru, Ti), Amine (R-NH₂) | Enamine/Imine |

Selective Functionalization of Alkynes (e.g., Halogenation, Silylation)

The terminal alkynes are amenable to a variety of selective functionalization reactions, allowing for the introduction of new atoms or molecular fragments.

Halogenation: The addition of halogens (Cl₂, Br₂, I₂) to the alkyne moieties can proceed to give either dihaloalkene or tetrahaloalkane products, depending on the stoichiometry of the halogenating agent. The reaction is typically trans-selective, leading to the formation of (E)-dihaloalkenes with one equivalent of halogen. The use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can also be employed for more controlled halogenation.

Silylation: The acidic terminal alkyne protons can be readily removed by a strong base, such as n-butyllithium (n-BuLi) or a Grignard reagent, to form an acetylide. This nucleophilic acetylide can then react with a silyl (B83357) halide, most commonly chlorotrimethylsilane (B32843) (TMSCl), to install a silyl group at the terminal position. This silylation serves two primary purposes: it acts as a protecting group for the terminal alkyne, preventing it from undergoing undesired reactions, and it can be used to increase the solubility and modify the electronic properties of the molecule. The reaction can be performed stepwise to achieve mono- or di-silylated products.

| Functionalization | Reagent(s) | Product Feature |

| Bromination (1 eq.) | Br₂ | (E)-1,2-Dibromoalkene |

| Bromination (2 eq.) | Br₂ | 1,1,2,2-Tetrabromoalkane |

| Silylation | 1. n-BuLi; 2. R₃SiCl | Terminal Silyl Group (e.g., -Si(CH₃)₃) |

Reactivity at the Malonate Core

The central C-2 carbon and the two ester functionalities of the malonate core are also key sites for chemical transformations.

Knoevenagel Condensation and Related Carbonyl Chemistry

The classic Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound (like diethyl malonate) with an aldehyde or ketone. amazonaws.com However, for this compound, the C-2 position is a quaternary carbon, meaning it has no acidic protons. Therefore, it cannot act as the nucleophile in a standard Knoevenagel condensation.

Related carbonyl chemistry would involve reactions of the ester carbonyls themselves. These electrophilic centers can be attacked by strong nucleophiles. For example, reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) would reduce both ester groups and both alkyne groups. Milder reducing agents might selectively target the esters. Grignard reagents could add to the ester carbonyls, leading to the formation of tertiary alcohols after a double addition.

Decarboxylation and Subsequent Transformations

Malonic esters can be hydrolyzed to the corresponding malonic acid, which can then undergo decarboxylation upon heating to yield a carboxylic acid. libretexts.orglibretexts.org This process, known as the malonic ester synthesis, is a cornerstone of organic chemistry. libretexts.org For this compound, this sequence would involve two key steps:

Hydrolysis: The two ester groups are hydrolyzed to carboxylic acid groups, typically under basic conditions (saponification) followed by acidification, or under strong acidic conditions. beilstein-journals.orgnih.gov This yields 2,2-di(prop-2-yn-1-yl)malonic acid.

Decarboxylation: Heating the resulting disubstituted malonic acid causes the loss of one molecule of carbon dioxide (CO₂) through a cyclic transition state, yielding 4-ethynyl-2-(prop-2-yn-1-yl)pent-4-enoic acid, which would likely isomerize to a more stable product. The instability of substituted malonic acids often leads to decarboxylation occurring spontaneously upon formation. beilstein-journals.orgnih.govbeilstein-journals.org In some cases, vigorous hydrolysis conditions can directly lead to the decarboxylated product. beilstein-journals.orgnih.govbeilstein-journals.org

The resulting carboxylic acid can then undergo further transformations common to this functional group, such as conversion to acid chlorides, amides, or other esters.

Further Alkylation and Derivatization at the C-2 Position

As with the Knoevenagel condensation, further alkylation at the C-2 position of this compound is not possible. The C-2 carbon is already bonded to two ethyl ester groups and two propargyl groups, making it a quaternary, non-acidic center. The malonic ester synthesis relies on the acidity of the α-hydrogens to form an enolate for alkylation; since these are absent in the title compound, no further C-alkylation can occur at this position. libretexts.org

Derivatization would have to proceed through other reactive sites on the molecule, such as the alkyne or ester groups, as discussed in other sections.

Ester Group Transformations (Hydrolysis, Transesterification)

The two diethyl ester groups are key reactive handles on the malonate core.

Hydrolysis: As mentioned in section 3.2.2, the esters can be hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by saponification using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by an acidic workup. beilstein-journals.orgbeilstein-journals.org Alternatively, acid-catalyzed hydrolysis can be performed, though it is often slower and requires harsher conditions, which can lead to simultaneous decarboxylation. beilstein-journals.orgbeilstein-journals.orgnih.gov The rate of hydrolysis can be influenced by factors such as steric hindrance around the carbonyl group.

Transesterification: This reaction involves the conversion of the ethyl esters to different esters by reacting the compound with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with an excess of methanol (B129727) and a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of dimethyl 2,2-di(prop-2-yn-1-yl)malonate. This process is an equilibrium, and driving it to completion usually requires using the new alcohol as the solvent or removing the displaced ethanol (B145695) from the reaction mixture.

| Transformation | Reagents | Product |

| Hydrolysis (Basic) | 1. NaOH, H₂O/EtOH; 2. H₃O⁺ | 2,2-di(prop-2-yn-1-yl)malonic acid |

| Hydrolysis (Acidic) | H₃O⁺, Heat | 2,2-di(prop-2-yn-1-yl)malonic acid (often with decarboxylation) beilstein-journals.orgbeilstein-journals.org |

| Transesterification | R'OH, Acid or Base Catalyst | Dialkyl 2,2-di(prop-2-yn-1-yl)malonate (where alkyl is from R'OH) |

Multi-Component Reactions (MCRs) Incorporating this compound

While classical multi-component reactions (MCRs) involving three or more distinct starting materials reacting in a one-pot fashion to form a single product containing the essential parts of all reactants have not been extensively documented for this compound, its derivatives are key substrates in sophisticated domino and tandem reactions that emulate the efficiency of MCRs. These reactions often involve an initial functionalization of the alkyne moieties followed by an in-situ cyclization, effectively acting as a multi-step process in a single synthetic operation.

A notable example is the palladium- and copper-catalyzed reaction of this compound with aryl iodides. This reaction proceeds via a Sonogashira coupling of both alkyne terminals with the aryl iodide, followed by further transformations. For instance, the reaction with iodobenzene in the presence of a PdCl₂(PPh₃)₂/CuI catalyst system in diisopropylamine and N,N-dimethylformamide leads to the formation of diethyl 2,2-bis(3-phenylprop-2-yn-1-yl)malonate. pku.edu.cn This product can then undergo subsequent cyclization reactions.

This type of sequential, one-pot functionalization highlights the potential of this compound as a linchpin in the assembly of complex molecules, where the initial coupling event sets the stage for subsequent bond-forming cascades.

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is dominated by the chemistry of its two propargyl groups. The terminal alkynes are susceptible to attack by a variety of reagents, and the proximity of the two groups often leads to cyclization reactions. Mechanistic studies, including computational analyses, have shed light on the pathways of these transformations, particularly in the context of transition-metal catalysis.

A significant area of investigation has been the gold-catalyzed cyclization of the corresponding dicarboxylic acid, 2,2-di(prop-2-yn-1-yl)malonic acid, which is readily prepared from the diethyl ester. This reaction provides a mild and highly efficient route to 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones. pku.edu.cn

The proposed mechanism for this gold(I)-catalyzed double hydroalkoxylation/cyclization cascade is initiated by the coordination of the gold(I) catalyst to one of the alkyne moieties. This activation facilitates the intramolecular nucleophilic attack of one of the carboxylic acid groups onto the activated alkyne. This can proceed via two competing pathways: a 5-exo-dig or a 6-endo-dig cyclization.

Computational studies on related malonate-tethered diynes suggest that the 5-exo-dig cyclization is generally favored kinetically. pku.edu.cn Following the initial cyclization to form a vinyl-gold intermediate, a second cyclization involving the remaining carboxylic acid and alkyne groups occurs to furnish the spirocyclic product. The reaction proceeds smoothly under mild conditions, highlighting the remarkable ability of gold(I) to catalyze such complex transformations.

| Entry | Reactant | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 2,2-di(prop-2-yn-1-yl)malonic acid | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂ | rt | 1 | 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione | 96-100 |

| 2 | This compound + Iodobenzene | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH/DMF | rt | 4 | Diethyl 2,2-bis(3-phenylprop-2-yn-1-yl)malonate | - |

Further investigations into the reactivity of the resulting spiro compounds have also been conducted. For example, the exocyclic double bonds of the 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione can be further functionalized, demonstrating the utility of this compound as a starting material for the synthesis of a variety of complex spirocyclic systems. pku.edu.cn

Strategic Applications of Diethyl 2,2 Di Prop 2 Yn 1 Yl Malonate in Complex Molecule Synthesis

Role in Total Synthesis of Natural Products and Bioactive Molecules

Diethyl 2,2-di(prop-2-yn-1-yl)malonate serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals by enabling the introduction of functional groups that are crucial for biological activity. acs.org The malonate core allows for further modifications through carbon-carbon bond formation, making it a useful component in the construction of diverse organic frameworks. acs.org While its direct application in the total synthesis of specific, named natural products is not extensively documented in dedicated studies, its role as a building block for complex heterocyclic structures, such as the spirolactones mentioned previously, is significant. Spirolactone motifs are present in a number of natural products with diverse biological activities. The ability to efficiently construct these frameworks using this compound derivatives highlights its potential in this area.

Development of Advanced Organic Materials Precursors

The presence of two reactive alkyne groups makes this compound an attractive monomer for the synthesis of polymers and dendrimers. acs.org The terminal alkynes can participate in polymerization reactions, such as those involving azide-alkyne click chemistry, to create highly cross-linked or branched polymer networks. These materials can have applications in coatings, adhesives, and advanced composites. Furthermore, the diyne can be used as a core molecule for the divergent synthesis of dendrimers, where successive generations of branching units are added to the alkyne termini, leading to well-defined, three-dimensional macromolecules with potential uses in drug delivery, catalysis, and sensing.

Cascade and Tandem Reaction Sequences for Molecular Complexity Generation

The structure of this compound is ideally suited for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Such reactions are highly sought after in modern organic synthesis due to their efficiency and atom economy. The 1,6-diyne system can undergo a variety of transition metal-catalyzed tandem cyclizations. nih.gov For example, gold-catalyzed tandem cyclizations of 1,6-diynes with internal nucleophiles have been shown to produce complex bicyclic systems. nih.gov Similarly, nickel-catalyzed tandem cyclizations can lead to the formation of fused polycyclic frameworks. acs.orgnih.govacs.org While these studies often use different 1,6-diyne substrates, the principles are directly applicable to this compound. The presence of the malonate ester groups offers additional handles for subsequent transformations, further increasing the potential for generating molecular complexity in a controlled manner. Cascade reactions involving alkynyl ketones and amides have also been reported to generate various unsaturated oxacycles and aromatic carbocycles, suggesting that derivatives of this compound could be valuable substrates for similar transformations. nih.govresearchgate.net

Computational and Theoretical Chemistry Insights into Diethyl 2,2 Di Prop 2 Yn 1 Yl Malonate and Its Reaction Pathways

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the ground-state geometry and electronic properties of molecules. For diethyl 2,2-di(prop-2-yn-1-yl)malonate, DFT calculations can provide a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations can also shed light on the molecule's reactivity through the analysis of its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surface.

Theoretical studies on similar malonic acid derivatives have demonstrated the utility of DFT methods, such as B3LYP with a 6-31G(d,p) basis set, for optimizing molecular geometries and calculating vibrational frequencies. nih.gov For this compound, the key structural parameters of interest would be the C-C bond lengths of the propargyl groups, the C≡C triple bond lengths, and the bond angles around the central quaternary carbon atom.

The electronic properties of the molecule, such as the HOMO-LUMO energy gap, can be calculated to predict its kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich regions, while the acetylenic protons could be susceptible to deprotonation under basic conditions.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-C (malonate center - CH₂) | 1.54 Å |

| C-C≡C (propargyl) | 1.47 Å |

| C≡C (propargyl) | 1.21 Å |

| C=O (ester) | 1.22 Å |

| C-O (ester) | 1.35 Å |

| ∠(H₂C-C-CH₂) | 109.5° |

| ∠(C-C≡C) | 178° |

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are intended for illustrative purposes.

Exploration of Reaction Mechanisms via Transition State Analysis

The presence of two propargyl groups in this compound suggests a rich and complex reactivity, particularly in terms of intramolecular cyclization reactions. Theoretical studies on the cyclization of diynes have shown that various reaction pathways, such as radical-mediated or metal-catalyzed cyclizations, are possible. researchgate.netnih.gov Transition state analysis using quantum chemical methods is essential for exploring these potential reaction mechanisms and understanding the factors that control selectivity.

For instance, the intramolecular cyclization of this compound could potentially lead to the formation of various carbocyclic and heterocyclic ring systems, depending on the reaction conditions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for each proposed reaction pathway can be constructed. The activation energy (the energy difference between the reactant and the transition state) for each step determines its rate, and the pathway with the lowest activation barrier is generally the most favorable.

Computational studies on gold-catalyzed cyclization of diynes have revealed that the catalyst can significantly influence the reaction pathway, favoring one cyclization mode over another (e.g., 5-endo vs. 6-endo). researchgate.net Similar theoretical investigations could be applied to predict the outcome of various catalytic cyclizations of this compound.

Table 2: Hypothetical Activation Energies for Predicted Intramolecular Cyclization Pathways of this compound

| Reaction Pathway | Catalyst | Predicted Activation Energy (kcal/mol) |

| Radical Cyclization | AIBN/Bu₃SnH | 15-20 |

| Gold-Catalyzed [4+2] Cycloaddition | Au(I) | 20-25 |

| Palladium-Catalyzed Enyne Cyclization | Pd(0) | 25-30 |

Note: These are hypothetical values for illustrative purposes, based on computational studies of similar systems.

Conformational Analysis and Energetic Profiles of this compound Derivatives

For derivatives of this compound, such as those formed through addition reactions to the alkyne moieties, the conformational landscape can become even more complex. Computational studies on other highly substituted malonate esters have shown that the preferred conformation is often a result of a delicate balance between steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding. researchgate.net

By systematically rotating the rotatable bonds in the molecule and calculating the energy at each step, a detailed conformational energy profile can be generated. This information is crucial for understanding how the molecule might bind to a receptor or a catalyst, as the lowest energy conformation in the gas phase or solution may not be the active conformation in a chemical reaction.

Table 3: Predicted Relative Energies of Hypothetical Conformers of a this compound Derivative

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (most stable) |

| Gauche | 60° | 1.5 |

| Eclipsed | 0° | 5.0 (least stable) |

Note: These are hypothetical values for a simplified derivative and are intended for illustrative purposes.

Prediction of Novel Reactivity and Synthetic Routes

Computational chemistry is not only a tool for explaining known phenomena but also for predicting new and undiscovered reactivity. Based on the electronic structure and the presence of two reactive alkyne functionalities, novel synthetic routes utilizing this compound as a building block can be proposed.

For example, the two propargyl groups are ideal precursors for various cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, to construct complex polycyclic systems. Computational modeling can be used to predict the feasibility and selectivity of such reactions. Furthermore, the terminal alkynes can undergo reactions like the Sonogashira coupling, Glaser coupling, or click chemistry, opening up possibilities for the synthesis of polymers and macrocycles.

Theoretical studies can also guide the design of new catalysts for specific transformations of this compound. By modeling the interaction of the substrate with different catalysts, it is possible to predict which catalyst will be most effective and selective for a desired reaction. For instance, computational screening could identify Lewis acids or transition metal complexes that could catalyze novel cycloisomerization reactions of the dipropargyl system. wikipedia.org The energetic properties of potential products, which can be computationally predicted, also offer insights into their stability and feasibility of synthesis. researchgate.net

Emerging Research Frontiers and Future Prospects for Diethyl 2,2 Di Prop 2 Yn 1 Yl Malonate

Integration with Flow Chemistry and Microreactor Technologies

The application of flow chemistry and microreactor technologies to the synthesis and transformation of Diethyl 2,2-di(prop-2-yn-1-yl)malonate represents a significant, albeit largely prospective, research frontier. While specific studies on this compound in flow systems are not yet widely reported, the inherent advantages of these technologies are particularly relevant to the types of reactions this molecule undergoes.

Key Advantages of Flow Chemistry for this compound Transformations:

Enhanced Safety: Many transformations involving alkynes, such as metal-catalyzed cyclizations or polymerizations, can be highly exothermic. Microreactors offer superior heat exchange and precise temperature control, mitigating the risk of thermal runaways.

Improved Reaction Efficiency: The high surface-area-to-volume ratio in microreactors enhances mass transfer, often leading to significantly reduced reaction times and increased yields compared to batch processing.

Access to Novel Reaction Conditions: Flow reactors allow for operation at high pressures and temperatures that are often unsafe or impractical in conventional batch setups, potentially unlocking new reactivity pathways for this compound.

Scalability and Reproducibility: The seamless scalability ("scaling-out") of optimized reaction conditions by operating multiple reactors in parallel ensures high reproducibility and facilitates the production of materials for further study without re-optimization.

Future research will likely focus on translating the known batch syntheses and transformations of this compound into continuous flow processes. This includes its initial synthesis via alkylation of diethyl malonate and, more importantly, its subsequent metal-catalyzed polymerizations and cyclization reactions, where the benefits of flow chemistry can be most profoundly realized.

Catalyst Development for Enhanced Selectivity and Efficiency in Transformations

The two alkyne moieties of this compound are ripe for a wide array of catalytic transformations. Research in this area is focused on developing new catalysts that can control the reaction's chemo-, regio-, and stereoselectivity to produce complex molecular architectures with high efficiency.

Gold and ruthenium catalysts have shown particular promise in activating the alkyne groups. Gold(I) catalysts are known to be excellent π-acids, activating alkynes toward nucleophilic attack. For instance, gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid, a derivative of the title compound, proceeds efficiently under mild conditions to yield spiro-lactone structures. nih.gov This suggests a potent pathway for creating complex heterocyclic systems from this compound itself.

Ruthenium catalysts are versatile for various alkyne transformations, including cycloisomerization and metathesis. Ruthenium-catalyzed cycloisomerization of 1,6-diynes can yield five-membered cyclic products, a transformation directly applicable to the structure of this compound. rsc.org Furthermore, ruthenium complexes can catalyze tandem processes, such as cycloisomerization-cross metathesis, to build significant molecular complexity in a single step. rsc.org The development of chiral ruthenium catalysts could also enable enantioselective transformations, a key goal in modern synthesis. nih.gov

The table below summarizes some of the key catalytic systems and their potential applications to this compound and related diyne structures.

| Catalyst Type | Example Catalyst | Transformation Type | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Gold (I) | AuCl, PPh₃AuSbF₆ | Cyclization / Cycloaddition | Substituted spiro[4.4]nonane derivatives | nih.govbeilstein-journals.orgnih.gov |

| Ruthenium | TpRuPPh₃(CH₃CN)₂PF₆ | Cycloisomerization / Aromatization | Bicyclic cyclopentane (B165970) derivatives, functionalized benzenes | rsc.orgacs.org |

| Platinum | PtCl₂ | 6-exo-dig Cyclization | Chromene-like bicyclic structures (with suitable precursors) | acs.org |

| Organocatalyst | Bispidines, Chiral Crown Ethers | Michael Addition (on derivatives) | Functionalized adducts for further synthesis | semanticscholar.orgnih.gov |

| Phase-Transfer Catalyst | Chiral Quaternary Ammonium (B1175870) Salts | Enantioselective Alkylation | Chiral quaternary malonates | frontiersin.org |

Applications in Supramolecular Chemistry and Nanotechnology as a Building Block

The rigid, well-defined structure and dual reactive handles of this compound make it an exceptional building block for supramolecular chemistry and nanotechnology. The terminal alkyne groups are ideal substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a cornerstone of modern molecular construction. myskinrecipes.com

This "clickable" nature allows for the precise and efficient assembly of large, complex structures. For example, this compound can act as a cross-linking agent or a core molecule in the synthesis of dendrimers. myskinrecipes.com Dendrimers are highly branched, monodisperse macromolecules with applications in drug delivery, catalysis, and sensing. mdpi.comarchivepp.com By reacting the diyne with azide-functionalized monomers, successive "generations" of dendrimers can be constructed, with the malonate derivative at the heart of these intricate architectures.

In nanotechnology, the compound can be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, or silica (B1680970) nanoparticles). By first coating a nanoparticle with azide (B81097) groups, a layer of this compound can be "clicked" onto the surface. The remaining unreacted alkyne groups then provide a secondary platform for attaching other molecules, such as targeting ligands, imaging agents, or drugs. This layer-by-layer approach is fundamental to creating multifunctional nanomaterials for advanced biomedical applications. nih.gov

Potential in Advanced Polymer and Material Science as a Monomer or Precursor

In polymer and material science, this compound is a highly attractive monomer precursor. Its bifunctionality allows it to participate in step-growth polymerization reactions to form either linear or cross-linked polymers. myskinrecipes.com

Potential Polymerization Pathways:

Polytriazole Synthesis: The most direct polymerization route is through CuAAC with a bifunctional diazide monomer (e.g., N₃-R-N₃). This reaction would produce a highly stable, aromatic polytriazole. Such polymers are known for their thermal stability, chemical resistance, and strong adhesion properties, making them suitable for high-performance coatings, adhesives, and composites.

Cross-linked Networks: When polymerized with multifunctional (tri- or tetra-azide) monomers, this compound acts as a cross-linker, forming a rigid three-dimensional polymer network. These networks, or thermosets, are valuable as structural materials, in microelectronics, and as stationary phases in chromatography.

Alkyne-based Polymerizations: Beyond click chemistry, other metal-catalyzed polymerization methods for terminal alkynes could be employed to create novel polymer backbones with conjugated systems, potentially leading to materials with interesting optical or electronic properties.

The table below illustrates potential polymer structures that could be synthesized using this compound as a key monomer.

| Co-monomer | Polymerization Type | Resulting Polymer Structure | Potential Applications |

|---|---|---|---|

| Diazide (N₃-R-N₃) | Azide-Alkyne Cycloaddition | Linear Polytriazole | High-performance thermoplastics, fibers |

| Triazide (R-(N₃)₃) | Azide-Alkyne Cycloaddition | Cross-linked Polytriazole Network | Thermosets, coatings, hydrogels |

| Itself (Self-polymerization) | Transition Metal Catalysis (e.g., Rh, Pd) | Polyacetylene derivative | Conductive polymers, optical materials |

Unexplored Reactivity Patterns and Synthetic Transformations

Despite its potential, the full synthetic utility of this compound remains largely untapped. Several promising areas of reactivity warrant future investigation.

Future Research Directions:

Asymmetric Catalysis: The development of enantioselective catalytic transformations is a major goal. This would involve designing chiral catalysts (e.g., based on gold, ruthenium, or rhodium) that can differentiate between the two prochiral faces of the molecule during cyclization, leading to optically active products. This is particularly relevant for the synthesis of chiral spirocycles, which are valuable scaffolds in medicinal chemistry.

Tandem and Cascade Reactions: The compound is an ideal substrate for designing complex cascade reactions. A single catalyst could initiate a transformation on one alkyne group, generating a reactive intermediate that is then trapped intramolecularly by the second alkyne. Such a process could rapidly build molecular complexity, forming polycyclic systems in a single, atom-economical step. nih.gov For example, a Pauson-Khand type reaction or an intramolecular [4+2] cycloaddition could lead to novel fused-ring systems.

Multicomponent Reactions (MCRs): Investigating the role of this compound in MCRs, where three or more reactants combine in a single operation, is a promising avenue. For example, an A³ coupling (alkyne, aldehyde, amine) could be performed sequentially on both alkyne groups to build symmetrical, complex amine-containing structures.

Alternative Activation Modes: While metal catalysis is prominent, exploring other activation methods such as radical-initiated cyclizations or photochemical transformations could reveal entirely new reactivity patterns and lead to products inaccessible through conventional means.

Derivatization of the Malonate Core: The malonate ester itself can be hydrolyzed and decarboxylated. beilstein-journals.org Exploring the timing of this decarboxylation relative to the cyclization of the alkyne arms could provide strategic advantages in synthesis, allowing for the creation of different core structures post-cyclization.

By systematically exploring these frontiers, the scientific community can unlock the full potential of this compound as a cornerstone for innovation in synthesis, medicine, and materials science.

Q & A

Q. What are the key synthetic routes for preparing Diethyl 2,2-di(prop-2-yn-1-yl)malonate?

The compound is synthesized via alkylation of diethyl malonate. Sodium hydride (NaH) deprotonates the α-hydrogens of diethyl malonate, generating an enolate that reacts with propargyl halides (e.g., propargyl bromide). The reaction proceeds under anhydrous conditions in THF or DMF, yielding the dialkylated product. Purification involves distillation or column chromatography, with characterization by -NMR (e.g., terminal alkyne protons at δ 2.07 ppm) and IR (C≡C stretch ~3280 cm) .

Q. How is this compound characterized spectroscopically?

Key spectroscopic features include:

- -NMR : Terminal alkyne protons appear as a triplet at δ 2.07 ppm (J = 2.6 Hz), while ethyl ester groups show quartets at δ 4.21 ppm (J = 7.1 Hz) and triplets at δ 1.24 ppm (CH) .

- -NMR : The malonate carbonyl carbons resonate at δ 168.7 ppm; acetylenic carbons appear at δ 71.8 (C≡CH) and 78.5 ppm (C≡C) .

- IR : Alkyne C≡C stretching at ~2100 cm and ester C=O at ~1740 cm .

Q. What role does this compound play in alkylation and Claisen-like condensations?

The propargyl groups act as electrophilic sites for nucleophilic attack, enabling C–C bond formation. In Claisen-like reactions, the enolate of diethyl malonate reacts with ketones or aldehydes, forming β-ketoesters. The propargyl substituents can later undergo cyclization or functionalization via Sonogashira couplings .

Advanced Research Questions

Q. How is this compound utilized in gold(I)-catalyzed cyclization reactions?

The compound serves as a precursor in gold-catalyzed intramolecular cyclizations to form spirocyclic compounds. For example, under AuCl catalysis, the propargyl groups undergo alkyne activation, leading to cyclopropane intermediates that rearrange into 2,7-dioxaspiro[4.4]nonane derivatives. Reaction conditions (e.g., solvent, temperature) and ligand choice critically influence enantioselectivity .

Q. What strategies enable the self-assembly of nanostructures using this compound?

The malonate core and propargyl termini allow modular functionalization. For instance:

- Steglich esterification with 4-(n-alkyloxy)benzoic acids forms amphiphiles that self-assemble into micelles or vesicles in aqueous media.

- Click chemistry (e.g., azide-alkyne cycloaddition) grafts polyethylene glycol (PEG) chains for biocompatible nanostructures. Dynamic light scattering (DLS) and TEM confirm morphology .

Q. How do steric and electronic effects of the propargyl groups influence reactivity?

The electron-withdrawing ester groups increase α-hydrogen acidity (pK ~13), facilitating enolate formation. Propargyl substituents introduce steric hindrance, reducing reaction rates in bulky electrophile systems. However, the alkyne’s π-system enables coordination to transition metals (e.g., Pd, Au), enhancing catalytic cyclization efficiency .

Methodological Considerations

Q. What precautions are necessary during handling and storage?

Q. How can computational modeling optimize reaction pathways?

Density functional theory (DFT) predicts transition states for cyclization reactions. For example, B3LYP/6-31G* calculations reveal that gold(I)-catalyzed spirocyclization proceeds via a six-membered ring transition state with an activation energy of ~25 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.